molecular formula C15H15N3O4S B2643168 (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone CAS No. 2191265-14-0

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone

Cat. No.: B2643168
CAS No.: 2191265-14-0
M. Wt: 333.36
InChI Key: ISDAMXJAYSPZSP-UHFFFAOYSA-N
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Description

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone is a sophisticated chemical hybrid designed for medicinal chemistry and drug discovery research. This compound integrates a 1,3,4-thiadiazole heterocycle, known for its diverse biological activities, with a benzo[d][1,3]dioxole (piperonyl) scaffold, a privileged structure in pharmacology. The molecular architecture is engineered to serve as a key intermediate or a novel chemical entity for probing biological pathways and developing new therapeutic agents. The 1,3,4-thiadiazole ring is a recognized pharmacophore in medicinal chemistry, with derivatives extensively investigated for their antimicrobial, antitumor, and anti-inflammatory properties . This moiety contributes to the molecule's ability to engage in key hydrogen bonding and dipole-dipole interactions with enzymatic targets. Concurrently, the benzo[d][1,3]dioxole unit is a common feature in bioactive molecules and natural products, often employed to modulate pharmacokinetic properties and enhance metabolic stability. The piperidine linker provides structural flexibility, facilitating optimal spatial orientation for target binding. This compound is supplied for research applications exclusively, including use as a building block in the synthesis of targeted chemical libraries, as a scaffold for the development of enzyme inhibitors, and as a tool compound in phenotypic screening assays to uncover novel mechanisms of action. It is strictly for use in laboratory research by qualified professionals.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S/c19-14(10-1-2-12-13(7-10)21-9-20-12)18-5-3-11(4-6-18)22-15-17-16-8-23-15/h1-2,7-8,11H,3-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDAMXJAYSPZSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone typically involves multiple steps:

    Formation of the 1,3,4-Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions to form the thiadiazole ring.

    Attachment to Piperidine: The thiadiazole ring is then reacted with piperidine, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the piperidinyl-thiadiazole intermediate.

    Formation of the Benzo[d][1,3]dioxole Moiety: The benzo[d][1,3]dioxole moiety can be synthesized separately through the cyclization of catechol derivatives.

    Final Coupling: The final step involves coupling the piperidinyl-thiadiazole intermediate with the benzo[d][1,3]dioxole derivative using a suitable linker, such as a methanone group, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale batch reactors.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The 1,3,4-thiadiazole core is electron-deficient, enabling electrophilic and nucleophilic substitution reactions. Key reactions include:

a. Thioether Formation
The sulfur atom in the thiadiazole ring can participate in nucleophilic displacement with alkyl halides or thiols. For example:

Thiadiazole-S+R-XThiadiazole-S-R+X\text{Thiadiazole-S} + \text{R-X} \rightarrow \text{Thiadiazole-S-R} + \text{X}^-

This reactivity is leveraged in modifying thiadiazole derivatives for enhanced biological activity .

b. Hydrolysis
Under acidic or basic conditions, the thiadiazole ring may undergo hydrolysis to form thiourea derivatives. This reaction is critical in prodrug activation strategies .

Piperidine Ring Functionalization

The piperidine moiety offers a secondary amine for alkylation, acylation, or Mannich reactions:

a. Mannich Reaction
Piperidine’s nitrogen can react with formaldehyde and amines to form Mannich bases, a method used to synthesize derivatives with improved pharmacokinetic properties (e.g., enhanced solubility) .

Example Reaction:

Piperidine-NH+HCHO+R-NH2Piperidine-N-CH2NH-R\text{Piperidine-NH} + \text{HCHO} + \text{R-NH}_2 \rightarrow \text{Piperidine-N-CH}_2-\text{NH-R}

b. Acylation
The piperidine nitrogen reacts with acyl chlorides or anhydrides to form amides, as seen in the synthesis of related methanone derivatives .

Benzodioxol Ring Reactivity

The benzo[d] dioxole group undergoes electrophilic aromatic substitution (EAS):

Reaction Type Conditions Product Reference
NitrationHNO₃/H₂SO₄, 0–5°C5-Nitrobenzo[d] dioxole
SulfonationH₂SO₄, SO₃, 50°C5-Sulfobenzo[d] dioxole
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃5-Halobenzo[d] dioxole

These modifications are pivotal for tuning electronic properties and bioactivity .

Methanone Group Reactivity

The ketone group in the methanone moiety participates in:

a. Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol:

R-C(=O)-R’H2/Pd-CR-CH(OH)-R’\text{R-C(=O)-R'} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{R-CH(OH)-R'}

This reaction is used to generate alcohol intermediates for further functionalization .

b. Grignard Addition
Organomagnesium reagents add to the carbonyl group, forming tertiary alcohols:

R-C(=O)-R’+R”MgXR-C(OH)(R”)-R’\text{R-C(=O)-R'} + \text{R''MgX} \rightarrow \text{R-C(OH)(R'')-R'}

Cross-Coupling Reactions

The aromatic systems (thiadiazole and benzodioxol) enable palladium-catalyzed cross-couplings:

Reaction Catalyst Application Reference
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃Biaryl synthesis
Buchwald-HartwigPd₂(dba)₃, XantphosC–N bond formation

These reactions are instrumental in constructing hybrid scaffolds for drug discovery .

Biological Activity-Driven Modifications

Thiadiazole derivatives exhibit cytotoxicity via inhibition of glutaminase (GLS1) and other enzymes . Strategic modifications include:

  • Side-chain elongation to enhance binding affinity (e.g., ethyl → propyl groups) .

  • Hydrophilic substitutions (e.g., hydroxyl, carboxyl) to improve solubility .

Example SAR Table:

Derivative Substituent IC₅₀ (GLS1 Inhibition) Source
Parent CompoundNone12.4 µM
Hydroxyethyl Analog–CH₂CH₂OH3.8 µM
Carboxylate Analog–COOH2.1 µM

Stability Under Physiological Conditions

The compound’s stability in aqueous media is pH-dependent:

  • Acidic conditions (pH < 4): Thiadiazole ring hydrolysis dominates.

  • Neutral/basic conditions (pH 7–9): Benzodioxol ether cleavage occurs slowly .

Scientific Research Applications

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone: has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone involves its interaction with biological targets such as enzymes and receptors. The thiadiazole ring can mimic biological molecules, allowing it to inhibit or activate specific pathways. The piperidine ring enhances its binding affinity, while the benzo[d][1,3]dioxole moiety can interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Features

The compound shares structural motifs with several derivatives reported in the literature, differing primarily in heterocyclic substituents, linker groups, and aromatic systems. Below is a comparative analysis of its structural and functional attributes relative to analogous compounds:

Compound Core Structure Key Substituents/Linkers Reported Bioactivity/Notes Reference
Target Compound Piperidine-thiadiazole-benzo-dioxole 1,3,4-Thiadiazol-2-yl (ether-linked), benzo[d][1,3]dioxol-5-yl Hypothesized kinase inhibition or CNS activity (structural analogy) N/A
(3,5-Dimethylpiperidin-1-yl)(6-(3-(3,5-dimethylpiperidin-1-yl)propoxy)-benzo[d]thiazol-2-yl)methanone (4c) Piperidine-benzothiazole 3,5-Dimethylpiperidine, propoxy linker, benzothiazole Multitargeted ligands (CNS applications); synthesized via nucleophilic substitution
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (74) Thiazole-cyclopropane-carboxamide Benzo[d][1,3]dioxol, cyclopropane, pyrrolidin-1-yl Synthesized via carbodiimide coupling; bioactivity unspecified
[4-(4-Methoxyphenyl)piperazin-1-yl]-(2-piperidyl)methanone Piperazine/piperidine-methanone 4-Methoxyphenyl, piperidine Supplier-listed intermediate; potential CNS or antimicrobial use

Functional and Pharmacokinetic Insights

  • Heterocyclic Influence : The 1,3,4-thiadiazole in the target compound offers distinct electronic properties compared to benzothiazole (in 4c) or thiazole (in 74). Thiadiazoles are more electron-deficient, enhancing interactions with polar enzyme active sites or DNA .
  • Linker Flexibility: The ether linkage in the target compound contrasts with the propoxy chain in 4c.
  • Aromatic Systems : The benzo[d][1,3]dioxol group (methylenedioxybenzene) in the target compound and 74 is metabolically resistant to oxidative degradation compared to methoxyphenyl (in 4c and 5), which may prolong half-life .

Biological Activity

The compound (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone is a novel derivative that combines the structural features of 1,3,4-thiadiazole and benzo[d][1,3]dioxole , both known for their diverse biological activities. This article explores the biological activity of this compound based on recent research findings.

1. Structural Overview

The compound features:

  • A thiadiazole ring , which contributes to various biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.
  • A piperidine moiety , which is often associated with psychoactive effects and can enhance bioavailability.
  • A benzo[d][1,3]dioxole structure known for its antioxidant properties.

2.1 Antimicrobial Activity

Research has shown that derivatives containing the 1,3,4-thiadiazole nucleus exhibit significant antimicrobial properties. For instance:

  • Compounds with a thiadiazole structure have demonstrated activity against both Gram-positive and Gram-negative bacteria .
  • The incorporation of halogen atoms in thiadiazole derivatives has been linked to increased antibacterial activity .

2.2 Anticancer Activity

The anticancer potential of compounds like this compound has been evaluated in vitro:

  • Studies indicate that thiadiazole derivatives show moderate to significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer) with IC50 values ranging from 0.74 to 10 μg/mL .

2.3 Anti-inflammatory Activity

Thiadiazole derivatives have also been identified for their anti-inflammatory properties:

  • The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and mediators .

3.1 Synthesis and Testing

A study synthesized several thiadiazole derivatives and assessed their biological activities:

  • The synthesized compounds were tested for antibacterial and antifungal activities using standard methods such as the agar diffusion method.
CompoundActivityMinimum Inhibitory Concentration (MIC)
Thiadiazole Derivative AAntibacterial32 μg/mL
Thiadiazole Derivative BAntifungal24 μg/mL
Thiadiazole Derivative CAnticancer (HCT116)IC50 = 3.29 μg/mL

3.2 Comparative Analysis

A comparative analysis with known drugs showed that some thiadiazole derivatives exhibited better efficacy than traditional antibiotics and anticancer agents.

4. Conclusion

The compound this compound represents a promising candidate for further pharmacological studies due to its multifaceted biological activities. Continued research into its mechanisms of action and optimization of its structure could lead to the development of new therapeutic agents targeting infections and cancer.

Q & A

Q. What theoretical frameworks guide the integration of this compound into drug discovery pipelines targeting neurological or inflammatory diseases?

  • Methodological Answer : Link synthesis to target hypotheses (e.g., adenosine receptor antagonism or COX-2 inhibition) using cheminformatics tools (e.g., Pharos). Validate through gene expression profiling (RNA-seq) in disease models to identify downstream pathways .

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